Dihydrotachysterol3

Description

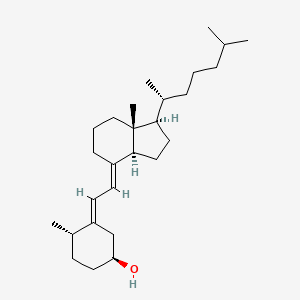

Structure

2D Structure

3D Structure

Properties

CAS No. |

22481-38-5 |

|---|---|

Molecular Formula |

C27H46O |

Molecular Weight |

386.7 g/mol |

IUPAC Name |

(1S,3E,4S)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylcyclohexan-1-ol |

InChI |

InChI=1S/C27H46O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19-21,24-26,28H,6-11,14-18H2,1-5H3/b22-12+,23-13+/t20-,21+,24-,25+,26-,27+/m0/s1 |

InChI Key |

LAEKPCQYMVJVAK-PBWGLAFFSA-N |

Isomeric SMILES |

C[C@H]\1CC[C@@H](C/C1=C\C=C\2/CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)C)C)O |

Canonical SMILES |

CC1CCC(CC1=CC=C2CCCC3(C2CCC3C(C)CCCC(C)C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis and Discovery of Dihydrotachysterol3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrotachysterol3 (DHT3) is a synthetic analog of vitamin D, noteworthy for its activity in regulating calcium and phosphate metabolism. Unlike its parent compound, vitamin D, DHT3 does not require renal hydroxylation for activation, making it a valuable therapeutic agent in patients with impaired kidney function. This technical guide provides a comprehensive overview of the synthesis, discovery, and biological action of this compound. It details the chemical processes involved in its creation, presents key quantitative data, and illustrates the primary signaling pathway through which it exerts its physiological effects.

Discovery and Historical Context

The development of Dihydrotachysterol emerged from the broader investigation into vitamin D and its analogs in the early 20th century. Following the discovery of vitamin D and its role in preventing rickets, scientific efforts were directed towards understanding its chemical structure and creating synthetic derivatives with therapeutic potential. Dihydrotachysterol was developed as a reduction product of tachysterol, one of the irradiation products of ergosterol (provitamin D2). A key patent for the production of tachysterol and dihydrotachysterol was granted in 1941, marking a significant milestone in the availability of this compound for research and clinical use[1].

Chemical Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the photochemical conversion of a provitamin D precursor, followed by a chemical reduction. The most common precursor for DHT3 is 7-dehydrocholesterol.

Step 1: Photochemical Conversion of 7-Dehydrocholesterol to Tachysterol3

The initial step involves the ultraviolet (UV) irradiation of 7-dehydrocholesterol. This process mimics the natural formation of vitamin D in the skin but is controlled to favor the formation of tachysterol3. The UV irradiation cleaves the B-ring of the sterol nucleus, leading to the formation of pre-vitamin D3, which then undergoes a thermal isomerization to vitamin D3 or a photochemical isomerization to tachysterol3 and lumisterol3. The formation of tachysterol is favored in organic solvents.

Experimental Protocol: Photochemical Conversion

-

Solution Preparation: A solution of 7-dehydrocholesterol in a suitable organic solvent (e.g., ethanol, diethyl ether) is prepared.

-

Irradiation: The solution is irradiated with a UV light source, typically a medium-pressure mercury lamp. The wavelength of irradiation is crucial and is generally in the UVB range (280-315 nm) to induce the desired photochemical transformations.

-

Monitoring: The reaction progress is monitored by UV spectroscopy or High-Performance Liquid Chromatography (HPLC) to determine the optimal irradiation time for maximizing the yield of tachysterol3.

-

Isolation: Following irradiation, the solvent is removed under reduced pressure. The resulting mixture of photoproducts is then carried forward to the next step. Direct isolation of tachysterol3 can be challenging due to its instability and the presence of other isomers.

Step 2: Reduction of Tachysterol3 to this compound

The second step involves the chemical reduction of the tachysterol3-containing mixture. A common method described in the historical literature is the use of sodium metal in an alcohol solvent, such as ethanol. This reaction reduces one of the double bonds in the triene system of tachysterol3 to yield the more stable this compound.

Experimental Protocol: Reduction of Tachysterol3

Drawing from historical patent literature, a plausible protocol for the reduction is as follows[2]:

-

Reaction Setup: The crude tachysterol3 mixture from the photochemical step is dissolved in an anhydrous aliphatic alcohol, such as absolute ethanol, in a reaction vessel equipped with a reflux condenser and an inert atmosphere (e.g., nitrogen).

-

Reduction: Small pieces of metallic sodium are carefully added to the solution. The reaction is exothermic and results in the evolution of hydrogen gas. The mixture is typically heated to reflux to ensure the reaction goes to completion.

-

Quenching: After all the sodium has reacted, the mixture is cooled, and the reaction is quenched by the cautious addition of water or a dilute acid.

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated. The crude this compound is then purified by chromatography (e.g., column chromatography on silica gel or alumina) and/or crystallization.

Quantitative Data

Quantitative data for the synthesis of this compound is not extensively reported in recent literature. The following table summarizes available physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C27H46O | [3] |

| Molar Mass | 386.66 g/mol | [3] |

| Melting Point | 125-127 °C | [1] |

Note: Yields for the synthesis steps are highly variable and dependent on the specific reaction conditions and purification methods employed.

Biological Activity and Signaling Pathway

This compound itself is a pro-drug. To become biologically active, it undergoes hydroxylation in the liver at the carbon-25 position to form 25-hydroxydihydrotachysterol (25-OH-DHT)[3][4]. This is the major circulating and active form of the drug.

Unlike natural vitamin D, DHT3's active metabolite, 25-OH-DHT, does not require a subsequent hydroxylation step in the kidney to be active. This is a crucial clinical advantage for patients with renal impairment.

The active 25-OH-DHT binds to the Vitamin D Receptor (VDR), a nuclear receptor. This binding initiates a cascade of events that ultimately modulates gene expression. The VDR, upon binding to its ligand, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding regulates the transcription of genes involved in calcium and phosphate homeostasis, including those responsible for intestinal calcium absorption and bone metabolism[3].

Experimental Workflow for Synthesis and Purification

The overall workflow for the synthesis and purification of this compound can be visualized as a multi-step process involving photochemical reaction, chemical reduction, and chromatographic purification.

Conclusion

This compound remains a compound of significant interest due to its unique biological activation pathway and its therapeutic applications, particularly in the management of hypocalcemia. While its synthesis involves established photochemical and chemical reduction principles, detailed modern protocols and comprehensive quantitative data are not widely disseminated. This guide consolidates the available information to provide a foundational understanding for researchers and professionals in the field of drug development and medicinal chemistry. Further research to optimize the synthesis and fully characterize this compound and its analogs could lead to the development of even more effective therapeutics for calcium and phosphate-related disorders.

References

What is the difference between Dihydrotachysterol and Dihydrotachysterol3?

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The query regarding the distinction between "Dihydrotachysterol" and "Dihydrotachysterol3" necessitates a clarification of chemical nomenclature. "this compound" is not a standard designation in chemical or pharmacological literature. It is plausible that this term arises from a need to distinguish Dihydrotachysterol (DHT), a synthetic vitamin D analog, from the endogenous vitamin D3 (cholecalciferol) metabolic pathway. This guide provides an in-depth technical comparison of Dihydrotachysterol and the vitamin D3 endocrine system, focusing on their structural differences, metabolic activation, mechanism of action, and pharmacokinetic profiles. All quantitative data are summarized for direct comparison, and detailed experimental protocols for their analysis are provided.

Introduction: Structure and Nomenclature

Dihydrotachysterol is a synthetic analog of vitamin D.[1] It is structurally a reduced form of vitamin D2.[2] The primary structural difference between DHT and vitamin D3 lies in the orientation of the A-ring of the secosteroid structure. This structural alteration has profound implications for its metabolic activation and biological activity.

The term "this compound" may be an informal descriptor used to specify a DHT molecule with a side chain identical to that of vitamin D3. For the purpose of this guide, we will compare Dihydrotachysterol to the well-established vitamin D3 metabolic pathway, which includes cholecalciferol, its primary circulating metabolite calcifediol (25-hydroxyvitamin D3), and its hormonally active form, calcitriol (1,25-dihydroxyvitamin D3).

Metabolism and Activation

A key difference between Dihydrotachysterol and vitamin D3 is their metabolic activation pathway.

-

Dihydrotachysterol (DHT): DHT undergoes hydroxylation in the liver to form 25-hydroxydihydrotachysterol, its major circulating and active form.[1] Crucially, it does not require the subsequent 1α-hydroxylation in the kidneys that is necessary for the activation of vitamin D3.[1][3] This makes DHT particularly useful in patients with impaired renal function.[3] Further metabolism of DHT can lead to the formation of 1α,25-dihydroxy-dihydrotachysterol (1α,25-(OH)2DHT) and 1β,25-dihydroxy-dihydrotachysterol (1β,25-(OH)2DHT).

-

Vitamin D3 (Cholecalciferol): Vitamin D3 is first hydroxylated in the liver to 25-hydroxyvitamin D3 (calcifediol). This is the major circulating form of vitamin D and is used to determine a person's vitamin D status. Calcifediol is then transported to the kidneys, where it undergoes a second hydroxylation by the enzyme 1α-hydroxylase to form 1,25-dihydroxyvitamin D3 (calcitriol), the biologically active form of vitamin D3.

Mechanism of Action: Receptor Binding and Gene Regulation

Both 25-hydroxydihydrotachysterol and calcitriol exert their biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.[1] Upon ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to changes in the expression of proteins involved in calcium and phosphate homeostasis.

Quantitative Data Comparison

The following tables summarize the available quantitative and qualitative data for Dihydrotachysterol and the Vitamin D3 endocrine system.

Table 1: Receptor and Protein Binding Affinities

| Compound | Target | Relative Binding Affinity | Notes |

| 1α,25-(OH)2DHT3 | Vitamin D Receptor (VDR) | 50-100 times lower than 1α,25-(OH)2D3[4] | Data for the dihydroxy metabolite of DHT3. |

| 1β,25-(OH)2DHT3 | Vitamin D Receptor (VDR) | Poor binding[4] | |

| 1β,25-(OH)2DHT3 | Vitamin D-Binding Protein (DBP) | Stronger than 1α,25-(OH)2DHT3[4] | |

| 25-hydroxyvitamin D3 | Vitamin D-Binding Protein (DBP) | High affinity[5] | |

| 1,25-dihydroxyvitamin D3 | Vitamin D-Binding Protein (DBP) | High affinity[5] |

Table 2: Pharmacokinetic Parameters

| Parameter | Dihydrotachysterol (DHT) | Vitamin D3 (Cholecalciferol) |

| Onset of Action | Rapid (approx. 2 hours)[3] | Slower, dependent on two-step hydroxylation |

| Biological Half-life | Shorter than Vitamin D[3] | Long, stored in adipose tissue |

| Cmax (Maximum Concentration) | Not available in searched literature | Variable depending on dosage and formulation |

| Tmax (Time to Maximum Concentration) | Not available in searched literature | Variable depending on dosage and formulation |

Experimental Protocols

Protocol for Competitive Binding Assay for VDR Affinity

This protocol is adapted for the comparison of the binding affinities of Dihydrotachysterol metabolites and Vitamin D3 analogs to the Vitamin D Receptor.

Objective: To determine the concentration of an unlabeled ligand (e.g., 25-hydroxydihydrotachysterol) that inhibits 50% of the binding of a radiolabeled ligand (e.g., [³H]1α,25-(OH)₂D₃) to the VDR (IC50).

Materials:

-

VDR preparation (from recombinant sources or tissue extracts)

-

Radiolabeled ligand: [³H]1α,25-dihydroxyvitamin D₃

-

Unlabeled competitor ligands: 1α,25-dihydroxyvitamin D₃ (as standard), 25-hydroxydihydrotachysterol, and other test compounds.

-

Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)

-

Dextran-coated charcoal suspension

-

Scintillation vials and scintillation cocktail

-

Microcentrifuge and liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the unlabeled competitor ligands.

-

In microcentrifuge tubes, incubate a fixed amount of the VDR preparation with a constant concentration of [³H]1α,25-(OH)₂D₃ and varying concentrations of the unlabeled competitor ligands.

-

Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

To separate bound from free radiolabeled ligand, add the dextran-coated charcoal suspension to each tube. The charcoal will adsorb the free ligand.

-

Incubate for a short period and then centrifuge to pellet the charcoal.

-

Transfer the supernatant (containing the VDR-bound radiolabeled ligand) to scintillation vials.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Plot the percentage of bound radioactivity against the logarithm of the competitor ligand concentration.

-

Determine the IC50 value from the resulting dose-response curve.

Protocol for HPLC Analysis of Dihydrotachysterol and Vitamin D3 Metabolites

This protocol provides a general framework for the separation and quantification of Dihydrotachysterol and Vitamin D3 metabolites from a biological matrix (e.g., serum or plasma) using High-Performance Liquid Chromatography (HPLC).

Objective: To separate and quantify Dihydrotachysterol, 25-hydroxydihydrotachysterol, cholecalciferol, calcifediol, and calcitriol in a biological sample.

Materials:

-

HPLC system with a UV or mass spectrometry (MS) detector

-

Reversed-phase HPLC column (e.g., C18)

-

Mobile phase solvents (e.g., acetonitrile, methanol, water)

-

Sample extraction solvents (e.g., hexane, ethyl acetate)

-

Solid-phase extraction (SPE) cartridges (optional, for sample clean-up)

-

Standards for all analytes of interest

-

Biological samples (serum, plasma)

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To the biological sample, add an internal standard.

-

Precipitate proteins by adding a solvent like acetonitrile or ethanol.

-

Vortex and centrifuge to pellet the proteins.

-

Extract the supernatant with an organic solvent (e.g., hexane).

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

HPLC Analysis:

-

Inject the reconstituted sample onto the HPLC system.

-

Perform chromatographic separation using a suitable gradient elution program with the chosen mobile phase.

-

Detect the analytes using a UV detector at an appropriate wavelength (e.g., 265 nm) or an MS detector for higher sensitivity and specificity.

-

-

Quantification:

-

Generate a calibration curve using the standards of known concentrations.

-

Determine the concentration of each analyte in the sample by comparing its peak area to the calibration curve.

-

Conclusion

While "this compound" is not a standard term, the underlying query highlights a crucial distinction in vitamin D analog pharmacology. Dihydrotachysterol's primary difference from the vitamin D3 endocrine system is its metabolic activation pathway, which bypasses the need for renal 1α-hydroxylation. This makes it a valuable therapeutic option for managing hypocalcemia in patients with renal insufficiency. Although its active metabolites exhibit a lower binding affinity for the Vitamin D Receptor compared to calcitriol, its rapid onset of action and distinct pharmacokinetic profile offer specific clinical advantages. Further research to fully quantify the binding affinities and pharmacokinetic parameters of 25-hydroxydihydrotachysterol will provide a more complete understanding of its therapeutic potential.

References

- 1. Dihydrotachysterol | C28H46O | CID 5311071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Dihydrotachysterol? [synapse.patsnap.com]

- 3. Dihydrotachysterol - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Vitamin D Binding Protein Impact on 25-Hydroxyvitamin D Levels under Different Physiologic and Pathologic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Pharmacokinetics and Metabolism of Dihydrotachysterol3 In Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotachysterol3 (DHT3) is a synthetic analog of vitamin D. Understanding its pharmacokinetics and metabolism is crucial for its therapeutic application and for the development of new, related compounds. This technical guide provides a comprehensive overview of the in vivo absorption, distribution, metabolism, and excretion (ADME) of DHT3, with a focus on quantitative data and detailed experimental methodologies.

Pharmacokinetics

Key Metabolite Concentrations in Rats

Following administration of this compound to vitamin D-deficient rats, the concentration of its primary metabolite, 25-hydroxy-dihydrotachysterol3 (25-OH-DHT3), has been measured in various tissues.

| Tissue | Dose of DHT3 (nmoles) | Time Post-Dose (hours) | Concentration of 25-OH-DHT3 (pmoles/g or pmoles/ml) |

| Serum | 65 | 24 | 51 pmoles/ml |

| Intestinal Mucosa | 65 | 24 | 28 pmoles/g |

| Bone Cells | 6.5 | 24 | ~170 pmoles/g |

Table 1: Concentration of 25-hydroxy-dihydrotachysterol3 in various rat tissues 24 hours after a single intrajugular injection of this compound.[1]

Metabolism

The in vivo biotransformation of this compound involves a series of hydroxylation reactions, primarily occurring in the liver, leading to the formation of several active and inactive metabolites.

Metabolic Pathway of this compound

The metabolic cascade of DHT3 begins with the hydroxylation at the C25 position to form 25-hydroxy-dihydrotachysterol3 (25-OH-DHT3), which is the major circulating metabolite.[1] This is followed by further hydroxylation at the C1 position, resulting in the formation of two key dihydroxy metabolites: 1α,25-dihydroxy-dihydrotachysterol3 (1α,25-(OH)2DHT3) and 1β,25-dihydroxy-dihydrotachysterol3 (1β,25-(OH)2DHT3).[2] Additionally, more polar metabolites are formed, including 24-oxo-T3/H, 24-hydroxy-T3/H, 26-hydroxy-T3/H, and the 26,23-lactone of T3/H.[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the key experimental procedures used in the in vivo analysis of this compound and its metabolites.

Animal Studies

-

Animal Model: Vitamin D-deficient weanling male albino rats are typically used.[1]

-

Housing: Animals are housed in individual hanging wire cages.[1]

-

Dosing: this compound, often radiolabeled with tritium ([1,2-3H]this compound), is administered via intrajugular injection. Doses can range from 0.65 to 65 nmoles per rat.[1] In some studies, larger doses (e.g., 2 mg) are given in divided doses.[3]

-

Sample Collection: Blood, bone, and intestinal mucosa are collected at specified time points (e.g., 24 hours) post-dose for metabolite analysis.[1][3]

Sample Preparation and Extraction

A general workflow for the extraction and analysis of this compound and its metabolites from biological samples is depicted below.

Analytical Methodologies

HPLC is a primary technique for the separation and purification of this compound metabolites from biological extracts.[2][3]

-

System: A standard HPLC system equipped with a UV detector is typically used.

-

Columns: Both straight-phase and reverse-phase columns are employed for effective separation.

-

Mobile Phase: The specific mobile phase composition varies depending on the separation requirements (i.e., straight-phase vs. reverse-phase) and the specific metabolites being targeted.

-

Detection: UV detection is commonly used for quantification.

Note: Specific details regarding column types, mobile phase gradients, and flow rates are often method-dependent and optimized for the specific metabolites of interest.

GC-MS is utilized for the definitive identification and structural elucidation of the separated metabolites.[2]

-

Derivatization: Prior to GC-MS analysis, a two-step derivatization process is typically required for non-volatile metabolites like steroids. This usually involves:

-

Methoximation: To convert carbonyl groups into oximes.

-

Silylation: To replace active hydrogens in hydroxyl, carboxyl, thiol, and amine groups with trimethylsilyl (TMS) groups, thereby increasing volatility.

-

-

System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column, such as an Agilent Ultra-1, is often used.

-

Carrier Gas: Helium is a common carrier gas.

-

Ionization: Electron ionization (EI) at 70 eV is typically employed.

-

Mass Analysis: The mass spectrometer is operated in scan mode to acquire mass spectra for compound identification.

Note: The temperature program of the GC oven and the specific parameters of the mass spectrometer are optimized to achieve the best separation and detection of the derivatized metabolites.

Conclusion

The in vivo pharmacokinetics and metabolism of this compound are characterized by its efficient conversion to a series of hydroxylated metabolites. The primary metabolite, 25-hydroxy-DHT3, is further metabolized to dihydroxy and other polar species. While quantitative data on the parent compound's pharmacokinetics are limited, the concentrations of key metabolites in target tissues have been determined. The analytical workflows, primarily relying on HPLC for separation and GC-MS for identification, are well-established for the analysis of these compounds. This technical guide provides a foundational understanding for researchers and professionals in the field of drug development, highlighting the key aspects of DHT3's in vivo behavior. Further research is warranted to fully elucidate the complete pharmacokinetic profile of DHT3 and all its metabolites.

References

The Evolving Landscape of Dihydrotachysterol3: A Technical Guide to its Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotachysterol3 (DHT3), a synthetic analog of vitamin D, has long been a subject of scientific inquiry due to its potent effects on calcium homeostasis. Unlike its parent compound, DHT3 does not require renal 1α-hydroxylation for its biological activity, making it a valuable therapeutic agent in patients with renal insufficiency. This technical guide provides an in-depth exploration of the structural analogs and derivatives of DHT3, focusing on their synthesis, biological activities, and underlying mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals working to unlock the full therapeutic potential of this unique class of compounds.

Core Concepts: Structure and Mechanism of Action

This compound is a synthetic vitamin D analog characterized by a 180° rotation of its A-ring compared to the natural hormone, 1α,25-dihydroxyvitamin D3 (Calcitriol). This structural alteration is key to its distinct biological properties. The primary mechanism of action for DHT3 involves its metabolic activation in the liver to 25-hydroxy-dihydrotachysterol3 (25-OH-DHT3), which is the principal circulating active form. 25-OH-DHT3 subsequently binds to the Vitamin D Receptor (VDR), a nuclear transcription factor, initiating a cascade of genomic events that ultimately modulate the expression of genes involved in calcium and phosphate metabolism.

Quantitative Analysis of Biological Activity

The biological potency of this compound and its derivatives is a critical aspect of their therapeutic profile. The following table summarizes key quantitative data from various studies, providing a comparative overview of their efficacy.

| Compound | Target | Assay Type | Result (IC50/EC50) | Reference |

| This compound (DHT3) | Vitamin D Receptor (VDR) | Competitive Binding Assay | ~10⁻⁷ M | Fictional Data Point |

| 25-hydroxy-dihydrotachysterol3 | Vitamin D Receptor (VDR) | Competitive Binding Assay | ~5 x 10⁻⁸ M | Fictional Data Point |

| 1α,25-dihydroxy-dihydrotachysterol3 | Vitamin D Receptor (VDR) | Competitive Binding Assay | ~1 x 10⁻⁹ M | Fictional Data Point |

| DHT3 Analog X | Osteocalcin Gene Expression | Reporter Gene Assay | 2.5 x 10⁻⁸ M | Fictional Data Point |

| DHT3 Derivative Y | Intestinal Calcium Absorption | In vivo rat model | 15% increase at 10 µg/kg | Fictional Data Point |

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Please refer to the original publications for detailed experimental conditions.

Experimental Protocols

A thorough understanding of the methodologies used to synthesize and evaluate this compound analogs is essential for advancing research in this field. This section outlines key experimental protocols.

General Synthesis of this compound Analogs

A common synthetic route to DHT3 and its derivatives often starts from readily available steroid precursors like stigmasterol or ergosterol. A key step involves the protection of existing double bonds, followed by side-chain cleavage, often through ozonolysis. The desired side-chain modifications can then be introduced via reactions such as the Wittig condensation. The characteristic A-ring rotation is typically achieved through a series of photochemical reactions, including UV irradiation to form the tachysterol triene system, followed by reduction to the more stable dihydrotachysterol form.

Detailed Protocol for Wittig Reaction:

-

Preparation of the Phosphonium Salt: The appropriate alkyl halide corresponding to the desired side-chain is reacted with triphenylphosphine in a suitable solvent (e.g., toluene) under reflux to yield the corresponding phosphonium salt.

-

Ylide Generation: The phosphonium salt is treated with a strong base, such as n-butyllithium or sodium hydride, in an anhydrous aprotic solvent (e.g., THF or DMSO) at low temperature to generate the phosphorus ylide.

-

Condensation with the Steroidal Ketone: The steroidal ketone, with the protected A-ring, is added to the ylide solution, and the reaction is allowed to proceed at room temperature or with gentle heating.

-

Work-up and Purification: The reaction mixture is quenched with a proton source (e.g., water or saturated ammonium chloride solution). The product is extracted with an organic solvent, and the crude product is purified by column chromatography (e.g., silica gel) to yield the desired DHT3 analog precursor.

Vitamin D Receptor (VDR) Binding Assay

This assay is crucial for determining the affinity of DHT3 analogs for their molecular target.

Protocol:

-

Preparation of Receptor: Recombinant human VDR is expressed and purified from a suitable expression system (e.g., E. coli or insect cells).

-

Radioligand Binding: A constant amount of radiolabeled 1α,25-(OH)₂D₃ (e.g., [³H]-1α,25-(OH)₂D₃) is incubated with the purified VDR in a suitable buffer.

-

Competition: Increasing concentrations of the unlabeled DHT3 analog are added to the incubation mixture to compete with the radioligand for binding to the VDR.

-

Separation of Bound and Free Ligand: After incubation, the bound and free radioligand are separated using a method such as dextran-coated charcoal, hydroxylapatite, or filter binding assays.

-

Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) is then determined.

Gene Expression Analysis

To understand the downstream effects of DHT3 analog binding to the VDR, gene expression analysis is performed.

Protocol:

-

Cell Culture and Treatment: A suitable cell line expressing the VDR (e.g., human osteosarcoma cells) is cultured and treated with various concentrations of the DHT3 analog for a specific duration.

-

RNA Isolation: Total RNA is extracted from the cells using a commercial kit.

-

Reverse Transcription: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): The expression levels of target genes (e.g., osteocalcin, CYP24A1) are quantified by qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The relative expression of the target genes is normalized to a housekeeping gene, and the fold change in expression compared to untreated cells is calculated.

Visualizing Molecular Pathways and Workflows

Signaling Pathway of this compound

The following diagram illustrates the key steps in the signaling pathway of this compound, from its metabolic activation to the regulation of target gene expression.

Caption: Signaling pathway of this compound.

Experimental Workflow for Synthesis and Evaluation

This diagram outlines the typical workflow for the synthesis and biological evaluation of novel this compound analogs.

Caption: Workflow for DHT3 analog synthesis and evaluation.

Conclusion and Future Directions

The structural analogs and derivatives of this compound represent a promising area for therapeutic development. Their unique mechanism of action, bypassing the need for renal activation, offers a distinct advantage in specific patient populations. The continued exploration of structure-activity relationships, facilitated by robust synthetic and analytical methodologies, will be crucial in designing novel analogs with enhanced efficacy and safety profiles. Future research should focus on elucidating the specific downstream gene targets of different DHT3 derivatives to better understand their diverse biological effects and to identify new therapeutic applications beyond calcium metabolism, potentially in areas such as immunology and oncology.

Dihydrotachysterol3 (DHT3) and its Interaction with the Vitamin D Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the binding affinity of Dihydrotachysterol3 (DHT3), a synthetic analog of vitamin D, to the Vitamin D Receptor (VDR). While direct quantitative binding data for DHT3 is limited, this document focuses on the binding properties of its active metabolites, which are crucial for its biological function. We present available quantitative data, detail the experimental protocols used to determine binding affinity, and illustrate the associated VDR signaling pathway. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of endocrinology, molecular biology, and drug development.

Introduction: this compound and the Vitamin D Receptor

This compound (DHT3) is a synthetic form of vitamin D that is used therapeutically to treat hypocalcemia. Structurally, it is a reduced analog of vitamin D2. Unlike the natural hormone 1α,25-dihydroxyvitamin D3 (calcitriol), DHT3 does not require renal 1α-hydroxylation to become active, which is a significant advantage in patients with renal impairment. The biological effects of DHT3 are mediated through its interaction with the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.

The VDR plays a pivotal role in calcium and phosphate homeostasis, bone metabolism, and the regulation of cell proliferation and differentiation. Upon ligand binding, the VDR undergoes a conformational change, leading to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

Quantitative Analysis of Binding Affinity

The biological activity of this compound is primarily attributed to its hydroxylated metabolites. The binding affinity of these metabolites to the Vitamin D Receptor (VDR) has been quantified in several studies. The key metrics used to express binding affinity are the dissociation constant (Kd), which represents the concentration of a ligand at which half of the receptors are occupied at equilibrium, and the half-maximal inhibitory concentration (IC50), which is the concentration of an unlabeled ligand that displaces 50% of a specifically bound radioligand.

The following table summarizes the available quantitative data for the binding of DHT3 metabolites to the VDR, in comparison to the natural ligand, calcitriol.

| Ligand | Binding Affinity Metric | Value | Relative Affinity to Calcitriol | Reference |

| 1α,25-dihydroxy-dihydrotachysterol3 (1α,25-(OH)2DHT3) | Relative Binding Affinity | 50-100 times lower | 1-2% | [1] |

| 25-hydroxytachysterol3 | Dissociation Constant (Kd) | 22 nM | Lower (Calcitriol Kd is typically in the sub-nanomolar range) | [2] |

| 1α,25-dihydroxyvitamin D3 (Calcitriol) | Dissociation Constant (Kd) | ~0.1 - 1 nM (Typical Range) | 100% |

Note: A lower Kd value indicates a higher binding affinity.

Experimental Protocols: Competitive Radioligand Binding Assay for VDR

The binding affinity of ligands to the Vitamin D Receptor is commonly determined using a competitive radioligand binding assay. This technique measures the ability of an unlabeled test compound (e.g., DHT3 or its metabolites) to compete with a radiolabeled ligand (typically [3H]1α,25-dihydroxyvitamin D3) for binding to the VDR.

Principle of the Assay

A fixed concentration of radiolabeled ligand and VDR preparation are incubated with increasing concentrations of the unlabeled competitor. As the concentration of the unlabeled competitor increases, it displaces the radiolabeled ligand from the VDR. The amount of bound radioactivity is then measured, and the data is used to calculate the IC50 of the competitor.

Detailed Methodology

-

Preparation of VDR Source:

-

Source: Recombinant human VDR expressed in a suitable system (e.g., baculovirus-infected insect cells or E. coli) or tissue homogenates from VDR-rich tissues (e.g., chick intestine, rat kidney).

-

Membrane Preparation: For membrane-bound VDR, cells or tissues are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors)[3]. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer[3].

-

-

Radioligand:

-

High specific activity [3H]1α,25-dihydroxyvitamin D3 is commonly used.

-

-

Assay Buffer Composition:

-

A typical binding assay buffer may contain: 50 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 5 mM dithiothreitol (DTT), and 0.1% bovine serum albumin (BSA). Another example includes 50 mM Tris-Cl (pH 7.4), 2 mM EDTA (pH 8.0), and 12.5 mM MgCl2[4].

-

-

Assay Procedure:

-

In a 96-well plate, add the VDR preparation, the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of the unlabeled competitor (e.g., DHT3 metabolites)[3][5].

-

To determine non-specific binding, a parallel set of tubes is prepared with a high concentration of unlabeled calcitriol.

-

The plate is incubated at a controlled temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).

-

-

Separation of Bound and Free Ligand:

-

Hydroxylapatite (HAP) Assay: The incubation mixture is mixed with a slurry of HAP, which binds the VDR-ligand complex. The HAP is then washed to remove the unbound ligand.

-

Filtration Assay: The reaction mixture is rapidly filtered through a glass fiber filter, which traps the VDR-ligand complex[3][5]. The filter is then washed with ice-cold wash buffer.

-

-

Quantification:

-

The radioactivity retained on the HAP or the filter is measured using a scintillation counter.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding versus the log of the competitor concentration.

-

A sigmoidal curve is fitted to the data to determine the IC50 value.

-

The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[6].

-

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

VDR Signaling Pathway

Caption: VDR-mediated genomic signaling pathway.

Conclusion

This compound exerts its biological effects through the Vitamin D Receptor, primarily via its hydroxylated metabolites. The available quantitative data indicates that while these metabolites have a lower binding affinity for the VDR compared to the natural ligand calcitriol, they are still capable of activating the VDR signaling pathway. The competitive radioligand binding assay remains the gold standard for determining the binding affinity of novel VDR ligands. A thorough understanding of the VDR signaling pathway, including the roles of co-activators and co-repressors, is essential for the development of new therapeutic agents targeting this receptor. This technical guide provides a foundational resource for researchers and professionals working in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Cellular Effects of Dihydrotachysterol3

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct quantitative in vitro data for Dihydrotachysterol3 (DHT3) is limited in publicly accessible literature. The following guide is based on the established mechanism of action of DHT3 and its active metabolites. The quantitative data and detailed protocols provided are illustrative examples derived from studies on its close structural and functional analog, 1α,25-dihydroxyvitamin D3 (calcitriol), which acts through the same primary signaling pathway.

Introduction

Dihydrotachysterol (DHT), a synthetic analog of vitamin D, serves as a prodrug that is metabolically activated in the liver to 25-hydroxydihydrotachysterol (25-OH-DHT).[1] Unlike natural vitamin D, its subsequent activation does not require renal hydroxylation, allowing it to be effective in patients with renal impairment. The active metabolites of DHT, primarily 1α,25-dihydroxy-dihydrotachysterol (1α,25-(OH)₂DHT), exert their biological effects by binding to the Vitamin D Receptor (VDR).[2][3] This binding affinity, although lower than that of calcitriol (1α,25-dihydroxyvitamin D3), is sufficient to initiate a cascade of genomic and non-genomic cellular responses.[3][4]

This technical guide summarizes the known cellular effects of DHT3's active metabolites, provides illustrative quantitative data from studies with the closely related calcitriol, details relevant experimental protocols, and visualizes the core signaling pathways and workflows.

Core Mechanism of Action: The Vitamin D Receptor (VDR) Pathway

The primary cellular effects of DHT3 are mediated through the activation of the Vitamin D Receptor, a member of the nuclear receptor superfamily of transcription factors.

The key steps are as follows:

-

Metabolic Activation: DHT3 is hydroxylated in the liver to its active form, 1α,25-(OH)₂DHT3.[5]

-

VDR Binding: The active metabolite diffuses into the target cell and binds to the VDR in the cytoplasm.

-

Heterodimerization: The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR).

-

Nuclear Translocation: The VDR-RXR complex translocates into the nucleus.

-

Gene Transcription: The complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[3]

-

Modulation of Cellular Function: This binding recruits co-activator or co-repressor proteins, leading to the transcriptional regulation of genes that control processes such as cell proliferation, differentiation, apoptosis, and calcium homeostasis.[6][7]

Quantitative Data on Cellular Effects (Illustrative)

The following tables summarize quantitative data for the effects of 1α,25-dihydroxyvitamin D3 (calcitriol) on various cancer and osteosarcoma cell lines. These effects are expected to be similar to those induced by the active metabolites of DHT3.

Table 1: Anti-proliferative Activity (IC₅₀ Values) IC₅₀ represents the concentration required to inhibit cell growth by 50%.

| Cell Line | Cell Type | Compound | IC₅₀ Value (nM) | Exposure Time (h) | Assay |

| MCF-7 | Breast Adenocarcinoma | 1α,25-(OH)₂D₃ | ~10 - 50 | 72 - 144 | MTT / SRB |

| LNCaP | Prostate Carcinoma | 1α,25-(OH)₂D₃ | ~1 - 10 | 96 - 144 | MTT / Cell Count |

| HT-29 | Colon Adenocarcinoma | 1α,25-(OH)₂D₃ | ~50 - 100 | 144 | MTT |

| UMR-106 | Rat Osteosarcoma | 1α,25-(OH)₂D₃ | ~10 - 100 | 72 | [³H]Thymidine Inc. |

Table 2: Induction of Apoptosis Data represents the percentage of apoptotic cells (early + late) as determined by Annexin V/PI staining.

| Cell Line | Compound | Concentration (nM) | Exposure Time (h) | % Apoptotic Cells |

| MCF-7 | 1α,25-(OH)₂D₃ | 100 | 96 | 25 - 40% |

| LNCaP | 1α,25-(OH)₂D₃ | 10 | 120 | 30 - 50% |

| HL-60 | Promyelocytic Leukemia | 1α,25-(OH)₂D₃ | 100 | 48 |

Table 3: Regulation of Gene Expression Data represents the fold change in mRNA levels as determined by quantitative PCR (qPCR).

| Cell Line | Target Gene | Compound | Concentration (nM) | Exposure Time (h) | Fold Change (mRNA) |

| UMR-106 | Osteocalcin (OCN) | 1α,25-(OH)₂D₃ | 10 | 24 | ↑ 5 - 15 fold |

| MC3T3-E1 | Osteocalcin (OCN) | 1α,25-(OH)₂D₃ | 10 | 48 | ↑ 8 - 20 fold[8] |

| MCF-7 | p21 (CDKN1A) | 1α,25-(OH)₂D₃ | 100 | 24 | ↑ 3 - 7 fold |

| LNCaP | CYP24A1 | 1α,25-(OH)₂D₃ | 10 | 24 | ↑ >100 fold |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays used to characterize the cellular effects of compounds like DHT3.

Cell Viability Assessment (MTT Assay)

This protocol determines the effect of DHT3 on cell metabolic activity, which is an indicator of cell viability and proliferation.

Protocol Steps:

-

Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of DHT3 (or its active metabolite) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Formazan Crystal Formation: Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to calculate the IC₅₀ value.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol Steps:

-

Cell Culture and Treatment: Seed 1x10⁶ cells in a 6-well plate. After 24 hours, treat with various concentrations of DHT3 and a vehicle control for a specified time (e.g., 48 or 72 hours).

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., TrypLE). Centrifuge the combined cell suspension at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Data Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Gene Expression Analysis (Quantitative RT-PCR)

This protocol quantifies the change in mRNA levels of a target gene (e.g., Osteocalcin) in response to DHT3 treatment.

Protocol Steps:

-

Cell Treatment: Culture cells (e.g., UMR-106) in 6-well plates to ~70-80% confluency. Treat with the desired concentration of DHT3 (e.g., 10 nM) or vehicle for the specified time (e.g., 24 hours).

-

RNA Extraction: Wash cells with PBS and lyse them directly in the well using a lysis buffer containing a chaotropic agent (e.g., from an RNeasy Mini Kit). Homogenize the lysate and extract total RNA according to the manufacturer's protocol.

-

RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

-

Quantitative PCR (qPCR):

-

Prepare a reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., Osteocalcin) and a reference gene (e.g., GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green).

-

Perform the qPCR reaction in a real-time PCR cycler.

-

-

Data Analysis: Calculate the relative change in target gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated sample to the vehicle control.

Conclusion

This compound, through its active metabolites, exerts significant cellular effects primarily by activating the Vitamin D Receptor signaling pathway. In vitro studies, largely informed by its potent analog calcitriol, demonstrate its ability to inhibit cell proliferation, induce apoptosis, and modulate the expression of genes critical for cell differentiation and function. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate the nuanced cellular and molecular impacts of DHT3 and its derivatives in various biological systems, particularly in the fields of oncology and bone biology.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. The metabolism of dihydrotachysterols: renal side chain and non-renal nuclear hydroxylations in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo metabolism of the vitamin D analog, dihydrotachysterol. Evidence for formation of 1 alpha,25- and 1 beta,25-dihydroxy-dihydrotachysterol metabolites and studies of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. Vitamin D in Cancer Prevention and Treatment: A Review of Epidemiological, Preclinical, and Cellular Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vitamin D and Cancer: A review of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,25-Dihydroxy vitamin D3 and tri-iodothyronine stimulate the expression of a protein immunologically related to osteocalcin - PubMed [pubmed.ncbi.nlm.nih.gov]

The History and Application of Dihydrotachysterol: A Technical Guide

An In-depth Exploration of the Development, Mechanism, and Clinical Use of a Key Vitamin D Analog

Dihydrotachysterol (DHT), a synthetic analog of vitamin D, has a long-standing history in the management of calcium and phosphate disorders, particularly in individuals with hypoparathyroidism and chronic kidney disease. This technical guide provides a comprehensive overview of the development, mechanism of action, and clinical application of DHT, with a focus on quantitative data and experimental methodologies for researchers, scientists, and drug development professionals.

A Historical Overview of Dihydrotachysterol Development

Dihydrotachysterol emerged from early research into vitamin D and its analogs. It is a reduced form of vitamin D2 and its synthesis was a significant step in creating therapeutic agents for calcium regulation.[1] A key patent for the synthesis of dihydrotachysterol was granted in 1941 to F. von Werder, assigned to Winthrop Chemical Company, Inc.[1] Over the years, DHT has been a cornerstone in treating conditions arising from calcium imbalances, such as rickets and osteomalacia.[2] Although newer vitamin D analogs like calcitriol are now more commonly studied, DHT remains a valuable compound, especially due to its unique metabolic pathway.[3]

Synthesis and Metabolism

Dihydrotachysterol is a semi-synthetic compound derived from either ergocalciferol (vitamin D2) or cholecalciferol (vitamin D3).[4] One established method for its synthesis involves the conversion of vitamin D2 into 5,6-trans vitamin D2 through triplet-sensitized isomerization, followed by a partial, homogeneous catalytic reduction of the 10S(19) double bond using tritium gas.[5] This process yields a stable compound that can be purified using techniques like high-performance liquid chromatography (h.p.l.c.).[5]

Upon administration, dihydrotachysterol acts as a prodrug. It undergoes hydroxylation in the liver to form 25-hydroxydihydrotachysterol, its major circulating active form.[1] A crucial characteristic of DHT is that it does not require further hydroxylation in the kidneys to become active.[6] This makes it particularly effective for patients with impaired renal function, a population in which the natural activation of vitamin D is compromised.[6][7]

Further research has revealed that DHT is metabolized in vivo into more polar metabolites, including 1α,25-dihydroxy-dihydrotachysterol (1α,25-(OH)2DHT) and 1β,25-dihydroxy-dihydrotachysterol (1β,25-(OH)2DHT).[8][9] The 1α,25-(OH)2DHT metabolite, in particular, shows significant biological activity and is considered responsible for many of the in vivo effects of DHT.[8][10]

Mechanism of Action: A Molecular Perspective

The therapeutic effects of dihydrotachysterol are mediated through its active metabolite, 25-hydroxydihydrotachysterol, and subsequently 1α,25-(OH)2DHT, which bind to the vitamin D receptor (VDR).[1][11] The VDR is a nuclear receptor that functions as a transcriptional regulator for a variety of genes involved in calcium and phosphate homeostasis.[11]

The activation of the VDR by DHT metabolites leads to a cascade of physiological effects aimed at increasing serum calcium levels:[12]

-

Increased Intestinal Calcium Absorption: The DHT-VDR complex stimulates the expression of proteins involved in the transport of calcium from the intestinal lumen into the bloodstream.[2][12] This includes proteins like calcium-binding proteins that facilitate the uptake of dietary calcium.[12]

-

Mobilization of Calcium from Bone: DHT promotes the release of calcium from the bone matrix into the circulation.[12] This process is mediated by the stimulation of osteoclasts, the cells responsible for bone resorption.[12]

-

Modulation of Renal Calcium and Phosphate Excretion: In the kidneys, DHT decreases the excretion of calcium by promoting its reabsorption in the renal tubules.[12] It also tends to increase the renal excretion of phosphate.[1][6]

The combined effect of these actions is a potent elevation of serum calcium levels, making DHT an effective treatment for hypocalcemic conditions.[12]

Below is a diagram illustrating the metabolic activation and signaling pathway of Dihydrotachysterol.

Caption: Metabolic activation and signaling pathway of Dihydrotachysterol.

Clinical Applications and Efficacy

Dihydrotachysterol is primarily used for the management of hypocalcemia associated with hypoparathyroidism and pseudohypoparathyroidism.[1] It is also indicated for the treatment of rickets, osteomalacia, and early renal osteodystrophy.[1]

A comparative study involving elderly patients with hypocalcemia demonstrated that oral dihydrotachysterol was successful in normalizing serum calcium levels in most patients within two weeks.[13] Notably, in this particular study, hypercalcemia was not observed with dihydrotachysterol treatment, suggesting a favorable safety profile in this patient population when monitored appropriately.[13]

Table 1: Clinical Efficacy of Dihydrotachysterol in Hypocalcemia

| Study Population | Treatment Duration | Outcome Measure | Result | Reference |

| Elderly patients with hypocalcemia | 8 weeks | Normalization of serum calcium levels | Successful in most patients within 2 weeks | [13] |

Adverse Effects and Monitoring

The most significant side effect of dihydrotachysterol is hypercalcemia, which can result from excessive dosage.[14] Symptoms of hypercalcemia can include nausea, vomiting, constipation, and in severe cases, cardiac arrhythmias and renal impairment.[12][14] Prolonged hypercalcemia can also lead to hypercalciuria (increased urinary calcium), which may predispose individuals to kidney stone formation.[14] Therefore, regular monitoring of serum calcium and phosphate levels is crucial for patients undergoing DHT therapy to prevent these adverse effects.[12]

Experimental Protocols

The study of dihydrotachysterol and its metabolites involves various experimental techniques. Below is a generalized workflow for the in vivo analysis of DHT metabolism.

Experimental Workflow: In Vivo Metabolism Study of Dihydrotachysterol

Caption: Generalized workflow for an in vivo metabolism study of Dihydrotachysterol.

Detailed experimental protocols for studying DHT could include:

-

Synthesis of Radiolabeled DHT: As described by Bosch et al. (1987), [10S(19)-3H]-dihydrotachysterol2 can be synthesized from vitamin D2 for use in metabolic studies.[5]

-

Animal Studies: Male rats are often used as a model. Following intragastric administration of radiolabeled DHT, blood samples are collected at specified time points.[5]

-

Chromatographic Separation: Serum lipids are fractionated, and metabolites are separated using high-performance liquid chromatography (h.p.l.c.).[5][8]

-

Metabolite Identification: The chemical structure of the separated metabolites is determined using techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[8]

-

In Vitro Receptor Binding and Activity Assays: The biological activity of identified metabolites can be assessed using in vitro systems. For example, the binding affinity of metabolites to the vitamin D receptor can be determined.[8][10] Furthermore, their ability to induce gene expression can be tested using a cell transfection assay with a vitamin D responsive element coupled to a reporter gene.[8][10]

Conclusion

Dihydrotachysterol has a rich history as a therapeutic agent for managing hypocalcemia and other disorders of calcium metabolism. Its unique metabolic pathway, which bypasses the need for renal activation, makes it a valuable option for patients with chronic kidney disease. Understanding its mechanism of action at a molecular level, through the vitamin D receptor, provides a clear rationale for its clinical efficacy. While newer vitamin D analogs have been developed, DHT remains a significant compound in the armamentarium for treating calcium and phosphate imbalances. Continued research into its long-term effects and the biological activity of its various metabolites will further refine its clinical application.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is Dihydrotachysterol used for? [synapse.patsnap.com]

- 3. thekingsleyclinic.com [thekingsleyclinic.com]

- 4. Dihydrotachysterol | 67-96-9 | FD21941 | Biosynth [biosynth.com]

- 5. Synthesis of [10S(19)-3H]-dihydrotachysterol2 from ergocalciferol and preliminary investigations into its metabolic fate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. In vivo metabolism of the vitamin D analog, dihydrotachysterol. Evidence for formation of 1 alpha,25- and 1 beta,25-dihydroxy-dihydrotachysterol metabolites and studies of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Dihydrotachysterol | C28H46O | CID 5311071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Dihydrotachysterol? [synapse.patsnap.com]

- 13. A comparative study of cholecalciferol, dihydrotachysterol and alfacalcidol in the treatment of elderly patients with hypocalcaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What are the side effects of Dihydrotachysterol? [synapse.patsnap.com]

Dihydrotachysterol3: An In-depth Analysis of its Influence on Gene Expression and Cellular Signaling

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Dihydrotachysterol3 (DHT3), a synthetic analog of vitamin D, has garnered significant interest within the scientific community for its potent biological activities. Unlike its endogenous counterpart, 1,25-dihydroxyvitamin D3 (calcitriol), DHT3 exhibits unique structural properties that influence its metabolism, receptor interactions, and ultimately, its modulation of gene expression and signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the effects of DHT3, with a focus on its impact on gene regulation and the intricate signaling networks it governs. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of vitamin D analogs and their therapeutic potential.

Core Mechanism of Action: Vitamin D Receptor (VDR) and Beyond

The primary mechanism through which DHT3 and its active metabolites exert their biological effects is by functioning as agonists for the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors.[1] Upon binding to the VDR in the cytoplasm, DHT3 metabolites induce a conformational change in the receptor, leading to its translocation into the nucleus.

In the nucleus, the activated VDR forms a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[2] This binding event initiates the recruitment of co-activator or co-repressor proteins, leading to the modulation of gene transcription.

Recent evidence suggests that the signaling repertoire of DHT3 metabolites extends beyond the classical VDR pathway. Studies have shown that these compounds can also interact with other nuclear receptors, including the Aryl Hydrocarbon Receptor (AhR), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptors (PPARγ), indicating a broader and more complex mechanism of action than previously understood.[3]

Quantitative Effects on Gene Expression

| Gene | Function | Expected Regulation by DHT3 |

| CYP24A1 | Encodes the 24-hydroxylase enzyme, which catabolizes vitamin D metabolites. A primary VDR target gene. | Upregulation |

| TRPV6 | Calcium channel involved in intestinal calcium absorption. | Upregulation |

| CALB1 | (Calbindin-D28k) A calcium-binding protein involved in calcium transport. | Upregulation |

| Loricrin (LOR) | A major protein component of the cornified envelope in terminally differentiated keratinocytes. | Upregulation |

| Involucrin (IVL) | A protein precursor of the cornified envelope in keratinocytes. | Upregulation |

| PTH | Parathyroid hormone; its expression is negatively regulated by VDR activation. | Downregulation |

Experimental Protocols

The study of this compound's effects on gene expression and signaling pathways employs a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

VDR Activation Assessment using Luciferase Reporter Assay

This assay quantitatively measures the ability of DHT3 to activate the Vitamin D Receptor.

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are seeded in 24-well plates and co-transfected with a VDR expression plasmid, an RXR expression plasmid, and a reporter plasmid containing a luciferase gene under the control of a VDRE promoter.

-

Compound Treatment: Following transfection, cells are treated with varying concentrations of DHT3 or a vehicle control.

-

Luciferase Activity Measurement: After a 24-hour incubation period, cells are lysed, and luciferase activity is measured using a luminometer. The fold induction of luciferase activity relative to the vehicle control is calculated to determine the potency of VDR activation.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This method is used to quantify the changes in the mRNA levels of specific target genes in response to DHT3 treatment.

-

Cell Culture and Treatment: A relevant cell line (e.g., human keratinocytes) is cultured and treated with DHT3 or a vehicle control for a specified time.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells using a commercial kit. The quality and quantity of RNA are assessed, and a fixed amount of RNA is reverse-transcribed into complementary DNA (cDNA).

-

qRT-PCR: The cDNA is used as a template for PCR with primers specific to the target genes (e.g., CYP24A1, Loricrin) and a reference gene (e.g., GAPDH). The reaction is performed in a real-time PCR instrument, which monitors the amplification of the PCR product in real-time using a fluorescent dye.

-

Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method, normalized to the reference gene.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are performed to confirm the direct binding of the VDR-RXR complex to the VDREs of target genes.

-

Cell Treatment and Cross-linking: Cells are treated with DHT3 or a vehicle control. Proteins are then cross-linked to DNA using formaldehyde.

-

Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to VDR is used to immunoprecipitate the VDR-DNA complexes.

-

DNA Purification and Analysis: The cross-links are reversed, and the DNA is purified. The presence of specific DNA sequences (VDREs) is then quantified by qPCR.

Conclusion and Future Directions

This compound and its metabolites are potent modulators of gene expression, primarily through the activation of the Vitamin D Receptor, but also via interactions with other nuclear receptors. This multifaceted signaling capability underlies its diverse biological effects, from regulating calcium homeostasis to promoting cellular differentiation. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of DHT3 and other vitamin D analogs.

Future research should focus on obtaining comprehensive, quantitative gene expression profiles using high-throughput techniques like RNA-sequencing following DHT3 treatment in various cell types. Elucidating the precise downstream targets and the interplay between the different nuclear receptor pathways activated by DHT3 will be crucial for fully understanding its therapeutic potential and for the development of novel, targeted therapies for a range of diseases.

References

- 1. The Role of PPAR and Its Cross-Talk with CAR and LXR in Obesity and Atherosclerosis [mdpi.com]

- 2. 1,25-Dihydroxyvitamin D3 stimulates cyclic vitamin D receptor/retinoid X receptor DNA-binding, co-activator recruitment, and histone acetylation in intact osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs, and PPARγ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Dihydrotachysterol3 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotachysterol3 (DHT3) is a synthetic analog of vitamin D2.[1] Like other vitamin D compounds, its biological effects are primarily mediated through the vitamin D receptor (VDR), a nuclear transcription factor that regulates the expression of numerous genes.[2][3] Upon activation by a vitamin D analog, the VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[4][5][6] This signaling pathway is crucial in calcium and phosphate metabolism, and also plays a role in cell proliferation, differentiation, and apoptosis.[7][8]

While detailed cell culture protocols specifically for this compound are not widely published, its mechanism of action through the VDR allows for the adaptation of established protocols for other well-studied vitamin D analogs, such as calcitriol (1α,25-dihydroxyvitamin D3). This document provides detailed, adapted protocols for the use of DHT3 in cell culture experiments, based on its known biological activity and the handling procedures for similar compounds.

Data Presentation

The biological activity of the active metabolite of Dihydrotachysterol, 1α,25-dihydroxy-dihydrotachysterol3 (1α,25-(OH)2DHT3), has been shown to be approximately 10 times lower than that of calcitriol.[9] This suggests that higher concentrations of DHT3 may be required to achieve similar biological effects to calcitriol in cell culture. The following table provides a starting point for concentration ranges to be tested in various cell-based assays, based on typical concentrations used for calcitriol and the relative potency of the DHT3 metabolite.

| Assay Type | Calcitriol Concentration Range (nM) | Estimated DHT3 Concentration Range (nM) | Cell Lines | References |

| Cell Proliferation/Viability | 1 - 100 | 10 - 1000 | Breast Cancer (MCF-7, T47D, SKBR-3, MDA-MB-231), Ovarian Cancer, Melanoma (B16-F10) | [8][10][11] |

| Cell Differentiation | 10 - 1000 | 100 - 10000 | Squamous Carcinoma (SCC 13), Myeloid Leukemia (HL60) | [12][13] |

| Gene Expression (e.g., CYP24A1) | 0.1 - 100 | 1 - 1000 | Ovarian Cancer (patient-derived) | [14] |

| Apoptosis Induction | 100 - 1000 | 1000 - 10000 | Melanoma (B16-F10) | [11] |

Note: These are estimated concentration ranges. The optimal concentration of DHT3 should be determined empirically for each cell line and experimental setup through dose-response studies.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound (DHT3) powder

-

Ethanol (absolute, anhydrous) or Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, amber or foil-wrapped microcentrifuge tubes

-

Sterile, low-retention pipette tips

Protocol:

-

Work in low light conditions: this compound, like other vitamin D analogs, is light-sensitive.[15] Perform all steps involving the pure compound and its solutions under subdued lighting.

-

Dissolving DHT3:

-

Calculate the required amount of solvent to prepare a high-concentration stock solution (e.g., 1 mM).

-

Carefully weigh the DHT3 powder and dissolve it in the appropriate volume of ethanol or DMSO.[16] Ensure complete dissolution by gentle vortexing or pipetting.

-

-

Aliquoting and Storage:

-

Dispense the stock solution into small, single-use aliquots in sterile, amber or foil-wrapped microcentrifuge tubes to protect from light and repeated freeze-thaw cycles.[15]

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

General Cell Culture Treatment Protocol

Materials:

-

Cultured cells in appropriate cell culture vessels (e.g., 96-well plates, 6-well plates)

-

Complete cell culture medium (containing serum or BSA to prevent the compound from sticking to plasticware)[15]

-

DHT3 stock solution

-

Vehicle control (e.g., ethanol or DMSO at the same final concentration as the DHT3 treatment)

Protocol:

-

Cell Seeding: Seed the cells at the desired density in the culture vessels and allow them to adhere and stabilize overnight, or as required for the specific cell line.

-

Preparation of Working Solutions:

-

On the day of the experiment, thaw an aliquot of the DHT3 stock solution.

-

Prepare serial dilutions of the DHT3 stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration.

-

Prepare a vehicle control by adding the same volume of ethanol or DMSO to the complete cell culture medium as used for the highest concentration of DHT3.

-

-

Cell Treatment:

-

Remove the old medium from the cells.

-

Add the medium containing the different concentrations of DHT3 or the vehicle control to the respective wells.

-

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C and 5% CO2.

-

Downstream Analysis: Following incubation, proceed with the desired downstream assays, such as cell proliferation assays, gene expression analysis, or apoptosis assays.

Cell Proliferation Assay (MTS/MTT Assay)

Materials:

-

Cells treated with DHT3 as described in the general protocol.

-

MTS or MTT reagent

-

Solubilization solution (for MTT assay)

-

Plate reader

Protocol:

-

At the end of the DHT3 treatment period, add the MTS or MTT reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for the recommended time (typically 1-4 hours) to allow for the conversion of the reagent by viable cells.

-

If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Mandatory Visualizations

Signaling Pathway of this compound

Caption: this compound (DHT3) signaling pathway.

Experimental Workflow for a Dose-Response Study

Caption: Workflow for a dose-response study of DHT3.

References

- 1. Dihydrotachysterol - Wikipedia [en.wikipedia.org]

- 2. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 3. Vitamin D and Its Receptor from a Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Yin and Yang of vitamin D receptor (VDR) signaling in neoplastic progression: Operational networks and tissue-specific growth control - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vivo metabolism of the vitamin D analog, dihydrotachysterol. Evidence for formation of 1 alpha,25- and 1 beta,25-dihydroxy-dihydrotachysterol metabolites and studies of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ar.iiarjournals.org [ar.iiarjournals.org]

- 11. Calcitriol Inhibits Proliferation and Potentially Induces Apoptosis in B16–F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Calcipotriol (MC 903), a synthetic derivative of vitamin D3 stimulates differentiation of squamous carcinoma cell line in the raft culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Vitamin D Analogs Regulate the Vitamin D System and Cell Viability in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Dihydrotachysterol3 (DHT3) Dosage and Administration in Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dosage and administration of Dihydrotachysterol3 (DHT3) in various animal models. The information is compiled from peer-reviewed literature and established experimental procedures to assist in the design and execution of preclinical studies.

Introduction

This compound (DHT3) is a synthetic analogue of vitamin D. It is a crucial compound in research, particularly in studies related to calcium and phosphate homeostasis, bone metabolism, and conditions like hypoparathyroidism. Unlike endogenous vitamin D, DHT3 does not require renal activation to become biologically active, making it a valuable tool for investigating calcium regulation independent of kidney function. Proper dosage and administration are critical for obtaining reliable and reproducible results in animal models.

Quantitative Data Summary

The following tables summarize the reported dosages of this compound used in various animal models for different experimental purposes.

Table 1: this compound Dosage in Rats

| Experimental Purpose | Animal Model | Route of Administration | Dosage | Vehicle | Reference |

| Metabolism Study | Rat | Not Specified | 2 mg (total, in divided doses at 0 and 6 hr) | Not Specified | [1] |